![molecular formula C15H23N3O B2699306 2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine CAS No. 2379987-12-7](/img/structure/B2699306.png)
2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine
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Description
2-[[1-(3-Methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine , also known by its chemical structure, is a compound with the following IUPAC name: Succinic acid, 3-methylbut-2-en-1-yl 2-methoxy-5-methylphenyl ester . Its molecular formula is C₁₇H₂₂O₅ , and its molecular weight is approximately 306.35 g/mol . This compound exhibits interesting biological properties, which we will explore further.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring linked to a piperidine moiety via a methoxy group. The presence of a prenyl chain (3-methylbut-2-en-1-yl) contributes to its lipophilicity . Here’s a simplified representation:
O | N / \ C C \ / N | C / \ C C \ / C
Physical And Chemical Properties Analysis
Safety and Hazards
properties
IUPAC Name |
2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-13(2)6-10-18-9-3-5-14(11-18)12-19-15-16-7-4-8-17-15/h4,6-8,14H,3,5,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFSPAQXZLVICJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCCC(C1)COC2=NC=CC=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(3-Methylbut-2-en-1-yl)piperidin-3-yl]methoxy}pyrimidine |
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